Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
Overview
Description
Poriol is a C-methylated flavanone, a type of flavonoid. It is found in the Douglas fir (Pseudotsuga menziesii) as a response to infection by the fungus Poria weirii . The chemical formula of Poriol is C16H14O5, and it has a molar mass of 286.28 g/mol . Poriol is also known by its IUPAC name, (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poriol typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under basic conditions to form flavanones. The specific synthetic route for Poriol involves the methylation of the flavanone structure at the C-6 position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of Poriol is not widely documented, but it would likely involve large-scale synthesis using similar methods to those used in laboratory settings. The process would need to be optimized for yield and purity, potentially involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Poriol undergoes several types of chemical reactions, including:
Oxidation: Poriol can be oxidized to form various quinones and other oxidized derivatives.
Reduction: Reduction of Poriol can lead to the formation of dihydroflavanones.
Substitution: Poriol can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like acetic anhydride or benzoyl chloride in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavanones.
Substitution: Acetylated or benzoylated derivatives of Poriol.
Scientific Research Applications
Poriol has several applications in scientific research:
Chemistry: Poriol is studied for its unique chemical properties and potential as a precursor for synthesizing other flavonoid compounds.
Biology: It is investigated for its role in plant defense mechanisms, particularly in response to fungal infections.
Medicine: Poriol and its derivatives are explored for their potential antioxidant, anti-inflammatory, and anticancer properties.
Industry: Poriol can be used in the development of natural product-based pesticides and fungicides.
Mechanism of Action
The mechanism of action of Poriol involves its interaction with various biological targets. As a flavonoid, Poriol can scavenge free radicals, thereby exhibiting antioxidant properties. It can also inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. Additionally, Poriol may interact with cellular signaling pathways that regulate cell growth and apoptosis, which is relevant to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Hesperetin: Known for its potential cardiovascular benefits.
Quercetin: A flavonoid with strong antioxidant and anticancer properties.
Uniqueness
Poriol is unique due to its specific methylation pattern, which can influence its biological activity and solubility. This methylation can enhance its ability to interact with certain biological targets and may improve its stability compared to other flavonoids .
Properties
IUPAC Name |
2-fluoro-1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHQCGXMZJAGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.